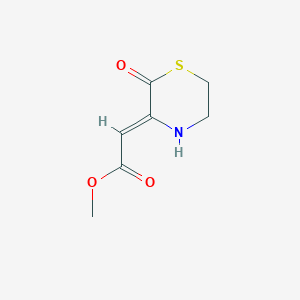![molecular formula C22H17N5O2 B11031769 11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11031769.png)
11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of tricyclic heterocycles and features a unique pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaene core. Let’s break down its name:
11-(4-methoxyphenyl): Indicates a substituent at position 11 with a methoxy group.
8-methyl: Refers to a methyl group at position 8.
5-phenyl: Indicates a phenyl group at position 5.
4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one: Describes the fused ring system.
Preparation Methods
The synthesis of this compound involves an efficient, environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reaction. Starting materials include renewable levulinic acid, a keto acid. The reaction proceeds via the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. Good to excellent yields are obtained .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO₄ or PCC, while reduction could use LiAlH₄. Substitution reactions may employ nucleophiles like NaOH or NaN₃.
Major Products: The products formed depend on the reaction conditions. For instance, oxidation could yield ketones, while reduction might lead to corresponding amines.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.
Industry: Evaluate its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H17N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one |
InChI |
InChI=1S/C22H17N5O2/c1-14-19-20(18-12-24-27(21(18)25-14)16-6-4-3-5-7-16)23-13-26(22(19)28)15-8-10-17(29-2)11-9-15/h3-13H,1-2H3 |
InChI Key |
LTOIZZBQCRIEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=NN(C3=N1)C4=CC=CC=C4)N=CN(C2=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11031691.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)

![Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11031702.png)
![biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11031705.png)
![N-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B11031709.png)

![9-(2-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11031747.png)
![4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11031748.png)
![4-(3-chlorophenyl)-2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B11031752.png)
![4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11031753.png)
![6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11031754.png)
![N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031765.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine](/img/structure/B11031767.png)
